

A Comprehensive Technical Guide to Tripalmitolein (CAS No. 20246-55-3)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripalmitolein (CAS No. 20246-55-3) is a triglyceride composed of a glycerol backbone esterified with three molecules of the monounsaturated omega-7 fatty acid, palmitoleic acid. As a component of various natural oils and animal fats, it serves as a significant energy store.[1] Beyond its basic metabolic role, the constituent palmitoleic acid is recognized for its emerging role as a bioactive lipid molecule, or "lipokine," influencing systemic metabolic regulation. This technical guide provides an in-depth overview of the physicochemical properties, synthesis and analysis protocols, and the biological significance of **Tripalmitolein**, with a focus on its interaction with key cellular signaling pathways relevant to metabolic disease and drug development.

Physicochemical Properties

Tripalmitolein is a liquid at room temperature, a characteristic conferred by the cis-double bonds in its acyl chains which prevent efficient molecular packing.[1] It is a non-polar molecule, exhibiting hydrophobicity and solubility in organic solvents.[1]

Table 1: Physicochemical Data for Tripalmitolein



Property	Value	Source(s)
CAS Number	20246-55-3	[2][3]
Molecular Formula	C51H92O6	
Molecular Weight	801.27 g/mol	_
IUPAC Name	2,3-bis[[(Z)-hexadec-9- enoyl]oxy]propyl (Z)-hexadec- 9-enoate	_
Synonyms	Glyceryl Tripalmitoleate, Palmitoleic Acid Triglyceride, TG(16:1/16:1/16:1)	_
Appearance	Colorless to pale yellow liquid	_
Density	0.929 g/cm³ (liquid)	_
Boiling Point	765.9 ± 50.0 °C at 760 mmHg	_
Flash Point	289.6 ± 30.2 °C	_
Solubility	Insoluble in water; Soluble in chloroform and other organic solvents.	_
Storage	Store at -20°C in a freezer for long-term stability.	

Biological Activity and Signaling Pathways

Tripalmitolein's primary biological function is as a dense energy source. Following ingestion, it undergoes hydrolysis by lipases, releasing glycerol and free palmitoleic acid. Palmitoleic acid itself is an active signaling molecule that can influence cellular processes.

Metabolic Regulation

Studies on its constituent fatty acid, palmitoleic acid, suggest that it may improve insulin sensitivity and influence lipid metabolism. The metabolic effects are mediated through the modulation of key energy-sensing and lipid-regulating signaling pathways.



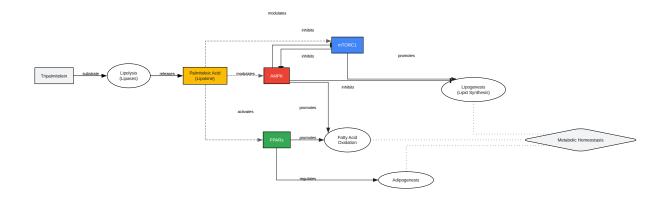
Core Signaling Interactions

The hydrolysis of **Tripalmitolein** releases palmitoleic acid, which can then influence central metabolic signaling nodes such as AMP-activated protein kinase (AMPK), mechanistic target of rapamycin (mTOR), and peroxisome proliferator-activated receptors (PPARs).

- AMPK Pathway: AMPK acts as a cellular energy sensor. Under conditions of low energy (high AMP/ATP ratio), AMPK is activated, leading to the inhibition of anabolic processes (like lipid synthesis) and the activation of catabolic processes (like fatty acid oxidation) to restore energy homeostasis. Fatty acids can influence AMPK activity, thereby impacting downstream metabolic regulation.
- mTOR Pathway: The mTOR pathway, particularly mTORC1, is a central regulator of cell growth, proliferation, and anabolic metabolism, including lipogenesis. It integrates signals from nutrients (like amino acids and glucose) and growth factors. Excess nutrients, including certain saturated fatty acids, can lead to mTORC1 activation, which promotes the synthesis of lipids, including triglycerides. There is a reciprocal inhibitory relationship between AMPK and mTORC1; AMPK activation inhibits mTORC1 signaling.
- PPAR Pathway: PPARs are ligand-activated transcription factors that are critical regulators of lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. Activation of PPARα, highly expressed in the liver, leads to increased fatty acid oxidation, while PPARy is a master regulator of adipogenesis (fat cell differentiation).

Below is a diagram illustrating the logical relationship between **Tripalmitolein** metabolism and these key signaling pathways.





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Metabolic signaling influenced by Tripalmitolein hydrolysis.

Experimental Protocols Protocol for Enzymatic Synthesis of Tripalmitolein

This protocol describes the synthesis of **Tripalmitolein** from glycerol and palmitoleic acid using a 1,3-specific lipase, followed by acylation. This is a common strategy for producing structured triglycerides.

Materials:

Glycerol



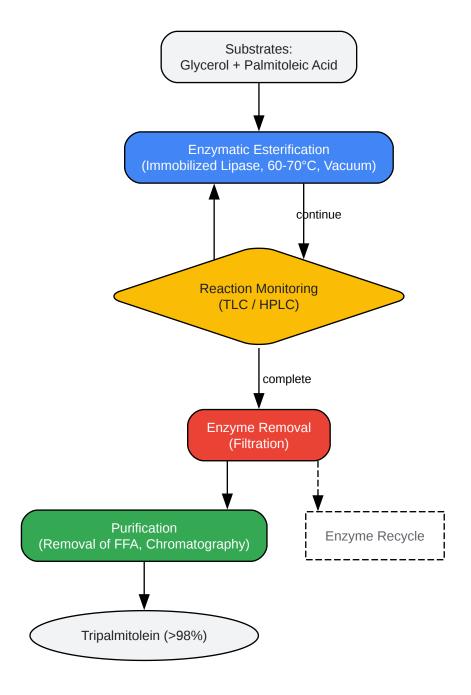
- Palmitoleic Acid (>=98% purity)
- Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
- Organic solvent (e.g., n-hexane, solvent-free system is also possible)
- Molecular sieves (3Å)
- Inert gas (Nitrogen or Argon)
- Reaction vessel with temperature control and magnetic stirring

Methodology:

- Preparation: Dry the glycerol and palmitoleic acid under vacuum to remove residual water.
 Add activated molecular sieves to the reaction solvent (if used) to ensure anhydrous conditions.
- Reaction Setup: In the reaction vessel, combine glycerol and palmitoleic acid. A typical molar ratio is 1:3.3 (glycerol:palmitoleic acid) to drive the reaction towards the triglyceride product.
- Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme load is typically 5-10% (w/w) of the total substrates.
- Reaction Conditions: Conduct the reaction at a controlled temperature, typically between 60-70°C, under continuous stirring. To shift the equilibrium towards ester synthesis, remove the water produced during the reaction by applying a vacuum (e.g., 5-60 mbar) or by passing a stream of dry inert gas through the mixture.
- Monitoring: Monitor the reaction progress by taking aliquots at time intervals and analyzing the composition using Thin Layer Chromatography (TLC) or HPLC.
- Termination and Purification: Once the reaction reaches completion (typically 24-48 hours), terminate it by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
- Product Isolation: Remove the unreacted free fatty acids from the product mixture, for instance, by short-path distillation or by neutralization with a hydroethanolic KOH solution



followed by washing. The final product can be further purified by column chromatography on silica gel.



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Workflow for the enzymatic synthesis of **Tripalmitolein**.

Protocol for HPLC Analysis of Tripalmitolein

This protocol outlines a general method for the analysis of triglycerides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with an Evaporative Light-Scattering

Foundational & Exploratory





Detector (ELSD) or Mass Spectrometry (MS), which is suitable for non-volatile analytes like **Tripalmitolein**.

Instrumentation & Materials:

- HPLC system with binary gradient pump, autosampler, and column oven
- Detector: ELSD or MS
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Dichloromethane or a mixture like Methanol/Ethanol (60/40)
- Sample Solvent: Chloroform or Hexane/Isopropanol (1:1 v/v)
- Tripalmitolein standard (>99% purity)

Methodology:

- Standard Preparation: Prepare a stock solution of **Tripalmitolein** standard (e.g., 10 mg/mL) in the sample solvent. Create a series of dilutions (e.g., 0.1 to 2 mg/mL) for calibration.
- Sample Preparation: Dissolve the sample containing **Tripalmitolein** in the sample solvent to a concentration within the calibration range. Filter the sample through a 0.45 μm PTFE syringe filter before injection.
- Chromatographic Conditions:
 - Column Temperature: 30-40°C
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10-20 μL
 - Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A,
 gradually increasing the proportion of the less polar Mobile Phase B to elute the highly



non-polar triglycerides. An example gradient is:

• 0-5 min: 90% A, 10% B

■ 5-25 min: Linear gradient to 50% A, 50% B

25-30 min: Hold at 50% A, 50% B

30-35 min: Return to initial conditions (90% A, 10% B)

■ 35-45 min: Column re-equilibration

• Detector Settings (ELSD):

Nebulizer Temperature: 40°C

Evaporator Temperature: 60°C

Gas Flow (Nitrogen): 1.5 L/min

 Data Analysis: Identify the **Tripalmitolein** peak by comparing the retention time with the pure standard. Quantify the amount by constructing a calibration curve from the standard solutions (peak area vs. concentration).

Conclusion

Tripalmitolein is a simple triglyceride that serves as a valuable model for studying lipid metabolism. Its biological effects are primarily mediated by its hydrolysis product, palmitoleic acid, which acts as a signaling molecule influencing key metabolic pathways including AMPK, mTOR, and PPARs. The provided protocols for synthesis and analysis offer a framework for researchers to produce and quantify **Tripalmitolein** for use in in-vitro and in-vivo studies. A deeper understanding of how **Tripalmitolein** and its constituents modulate these central signaling networks is critical for developing therapeutic strategies for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.



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